Allyltetramethoxybenzene

Description

Contextualization within Substituted Aromatic Compounds

Aromatic compounds are a major class of unsaturated chemical compounds characterized by one or more planar rings of atoms joined by delocalized pi (π) electrons. unacademy.com This electron configuration confers significant stability, often referred to as aromaticity. unacademy.com Consequently, these compounds typically undergo electrophilic aromatic substitution reactions, where an atom or group on the ring is replaced, rather than addition reactions which would disrupt the stable aromatic system. uoanbar.edu.iqmsu.edu

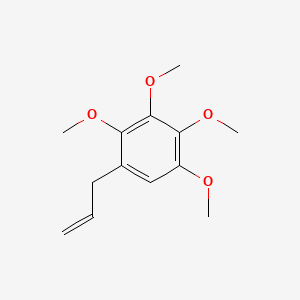

Allyltetramethoxybenzene is a clear example of a substituted aromatic compound. ontosight.ai Its core is a benzene (B151609) ring, and it features five substituents: four methoxy (B1213986) groups and one allyl group. nih.gov The presence of multiple alkoxy (methoxy) groups places it in the specific category of polyalkoxybenzenes. nih.gov The reactivity and properties of this compound are influenced by the interplay of these substituent groups on the aromatic ring.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,2,3,4-tetramethoxy-5-prop-2-enylbenzene nih.govwikidot.com |

| Other Names | 6-Methoxyelemicin, 2,3,4,5-Tetramethoxyallylbenzene ontosight.ainih.gov |

| CAS Number | 15361-99-6 wikidot.com |

| Molecular Formula | C₁₃H₁₈O₄ nih.govwikidot.com |

| Molecular Weight | 238.28 g/mol nih.gov |

| Boiling Point | 307-309 °C at 760 mm Hg nih.govwikidot.com |

| Melting Point | 25 °C nih.gov |

Historical Perspectives of Related Polyalkoxybenzenes in Organic Chemistry Research

The study of this compound is part of a broader historical interest in allylpolyalkoxybenzenes, many of which are natural products. nih.gov Compounds such as apiol, dillapiol, and myristicin (B1677595) are found in the essential oils of plants from the Apiaceae family, including parsley (Petroselinum sativum) and dill (Anethum graveolens). nih.govnih.gov Historically, these compounds were isolated and studied for their wide range of biological properties. nih.gov

Research into these naturally occurring molecules established them as versatile building blocks in organic synthesis. researchgate.netbohrium.com The investigation of their chemical transformations, such as isomerization and oxidation, paved the way for the synthesis of more complex derivatives. researchgate.netacs.org this compound, which has been identified in parsley seed oil, is structurally related to these compounds, often differing by the number or position of methoxy groups on the benzene ring. wikidot.comresearchgate.net Modern research continues to utilize these plant-derived allylpolyalkoxybenzenes, including this compound, as readily available starting materials for developing novel chemical entities. bohrium.com For instance, research has focused on their conversion into derivatives with potential applications in materials science and medicinal chemistry research. nih.govontosight.ai

Table 2: Spectroscopic Data Highlights for this compound

| Spectroscopy Type | Characteristic Signals (ppm or cm⁻¹) |

|---|---|

| ¹H NMR | Signals for aromatic protons (~6.0-6.5 ppm), allyl group vinyl protons (~5.0 ppm), and methoxy group protons (~3.3-4.0 ppm) are characteristic. researchgate.net |

| ¹³C NMR | Spectra show distinct signals for the aromatic carbons, the allyl group carbons, and the methoxy carbons. nih.gov |

| Mass Spectrometry (GC-MS) | The molecular ion peak is observed at m/z 238. nih.gov |

| Infrared (IR) | Characteristic peaks corresponding to aromatic C-H, aliphatic C-H, C=C double bond, and C-O ether linkages are present. researchgate.net |

Detailed Research Findings

Recent chemical research has utilized this compound primarily as a synthetic intermediate. One key reaction is its hydroboration-oxidation, which converts the terminal allyl group into a primary alcohol. nih.govacs.org This transformation creates a new functional group, enabling the attachment of other molecular fragments. nih.gov

A significant area of investigation involves conjugating this compound and related polyalkoxybenzenes to other chemical moieties to study the resulting properties. nih.gov For example, it has been used as the polyalkoxybenzene pharmacophore in the synthesis of triphenylphosphonium (TPP) derivatives. nih.govacs.org These synthetic procedures often involve multiple steps, starting with the modification of the allyl group to create a linker, which is then used to attach the TPP cation. nih.govacs.org The resulting conjugates are then studied for their chemical and biological properties, examining the role of the polyalkoxybenzene unit, the TPP fragment, and the linker length. nih.govontosight.ai Furthermore, due to the poor aqueous solubility of this compound and its derivatives, studies have explored the use of cyclodextrins as molecular containers to improve their solubility for experimental assays. ontosight.ainih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

15361-99-6 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1,2,3,4-tetramethoxy-5-prop-2-enylbenzene |

InChI |

InChI=1S/C13H18O4/c1-6-7-9-8-10(14-2)12(16-4)13(17-5)11(9)15-3/h6,8H,1,7H2,2-5H3 |

InChI Key |

HRAXJWRHSUTMCS-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C(=C1)CC=C)OC)OC)OC |

Canonical SMILES |

COC1=C(C(=C(C(=C1)CC=C)OC)OC)OC |

melting_point |

25.0 °C 25°C |

Other CAS No. |

101843-39-4 15361-99-6 |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies for Allyltetramethoxybenzene

Catalytic Reaction Development in Allyltetramethoxybenzene Synthesis

Catalysis plays a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus accelerating reactions. youtube.comyoutube.com Catalysts can be homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. youtube.com

In the synthesis of this compound, a catalyst is employed in the reaction between a substituted benzene (B151609) derivative and an allylating agent. ontosight.ai While the specific catalyst is not always named in the general descriptions, transition metal catalysts, such as those based on palladium, are widely used in similar cross-coupling reactions to form carbon-carbon bonds. youtube.com The development of highly active catalysts can allow such reactions to proceed under milder conditions, for example, at room temperature. youtube.com

The general principle of catalysis involves the catalyst participating in the reaction mechanism, often forming temporary intermediates, but being regenerated at the end of the reaction cycle. youtube.com This allows a small amount of catalyst to facilitate the transformation of a large amount of reactant. youtube.com

Total Synthesis Pathways Incorporating this compound Moieties

Total synthesis, the complete chemical synthesis of a complex organic molecule from simple precursors, serves as a powerful driver for the development of new synthetic methods. organic-chemistry.org It provides a platform to test the limits of known reactions and to invent new ones to overcome synthetic challenges. organic-chemistry.org

While a specific total synthesis with this compound as the final target is not detailed in the search results, the compound is utilized as a starting material in the synthesis of more complex molecules. For example, derivatives of natural allylpolyalkoxybenzenes, including this compound, have been used to synthesize triphenylphosphonium (TPP) conjugates. acs.orgnih.gov These synthetic routes involve multiple steps, such as hydroboration-oxidation, acylation, and condensation reactions. acs.orgnih.gov

Furthermore, the concept of dearomatization, where a flat aromatic ring is converted into a three-dimensional structure, is a powerful strategy in the total synthesis of complex natural products. nih.gov While not directly applied to the synthesis of this compound in the provided information, it represents an advanced strategy that could potentially be used to generate complex structures from aromatic precursors like this compound.

Spectroscopic and Advanced Analytical Methodologies for Allyltetramethoxybenzene

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for isolating allyltetramethoxybenzene from complex mixtures, such as plant extracts, and for verifying its purity. The selection of a specific chromatographic technique is contingent on the sample matrix, the required purity level, and the analytical scale.

Gas Chromatography (GC) Methodologies

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.govthermofisher.com This method provides both qualitative and quantitative data and is frequently used for analyzing essential oils and other complex plant-derived substances where this compound might be present. sjofsciences.combvsalud.orguminho.pt

The typical GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the compound between the mobile phase and a stationary phase coated on the column's inner surface. libretexts.org For this compound, a non-polar or semi-polar capillary column is generally employed. Detection is often achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification based on the mass-to-charge ratio of fragmented ions. thermofisher.comnih.gov The Kovats retention index, a relative measure of retention time, is a standardized value used for compound identification in GC. nih.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary Column (e.g., HP-5MS, DB-5) | Provides high-resolution separation of volatile compounds. |

| Stationary Phase | 5% Phenyl Methylpolysiloxane (non-polar) | Facilitates separation based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 60°C, ramp to 280°C at 3-5°C/min | Creates a temperature gradient to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural identification; FID offers sensitive quantification. |

| Kovats Index | Standard non-polar: ~1561 - 1591 | Aids in compound identification by comparing with database values. nih.gov |

Liquid Chromatography (LC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of phenylpropanoids from various sources. nih.govspringernature.com Unlike GC, HPLC is suitable for non-volatile and thermally labile compounds. For this compound, Reverse-Phase HPLC (RP-HPLC) is the most common mode. mdpi.com

In RP-HPLC, the stationary phase is non-polar (e.g., octadecyl-silica or C18), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like methanol (B129727) or acetonitrile. mdpi.comlsmuni.lt An acid, such as acetic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups, which are common in related natural products. lsmuni.lt Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound absorbs light.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Phenylpropanoid Separation

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (Octadecyl-silica), 4.6 x 250 mm, 5 µm | Provides a non-polar stationary phase for reverse-phase separation. spkx.net.cn |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic Acid) | The changing solvent composition elutes compounds with varying polarities. lsmuni.lt |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. lsmuni.lt |

| Column Temperature | 25-30 °C | Maintains consistent retention times and separation efficiency. spkx.net.cn |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. lsmuni.lt |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at multiple wavelengths for detection and purity assessment. |

| Detection Wavelength | ~270-280 nm | Corresponds to the UV absorbance maximum of the benzene (B151609) ring in the molecule. |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgnih.gov SFC is particularly valued for its application in chiral separations, offering faster analysis times and reduced organic solvent consumption compared to HPLC. jasco-global.comresearchgate.net

While this compound itself is an achiral molecule, SFC would be the method of choice for separating its enantiomers if a chiral center were introduced into its structure, for instance, through synthetic modification. The technique is also invaluable for separating a target compound from chiral impurities. americanpharmaceuticalreview.com Chiral resolution in SFC is achieved using a Chiral Stationary Phase (CSP). These columns contain a chiral selector (e.g., polysaccharide derivatives like amylose (B160209) or cellulose) that interacts diastereomerically with the enantiomers, leading to different retention times. chromatographyonline.com A polar organic solvent, such as methanol or ethanol, is typically added to the CO2 mobile phase as a modifier to adjust solvent strength and improve selectivity.

Table 3: General Supercritical Fluid Chromatography (SFC) Parameters for Chiral Screening

| Parameter | Typical Value/Condition | Purpose |

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) | Acts as the main carrier fluid, offering low viscosity and high diffusivity. wikipedia.org |

| Co-solvent/Modifier | Methanol, Ethanol, or Isopropanol | Modifies the polarity and elution strength of the mobile phase. |

| Column (Stationary Phase) | Chiral Stationary Phase (e.g., polysaccharide-based) | Enables enantioselective separation through differential interactions. chromatographyonline.com |

| Flow Rate | 2-5 mL/min | Higher flow rates than HPLC are possible due to the low viscosity of scCO₂. |

| Back Pressure | 100-150 bar | Maintains the CO₂ in a supercritical state throughout the system. |

| Column Temperature | 35-40 °C | Influences fluid density and interaction kinetics, affecting separation. |

| Detector | UV-Vis or Mass Spectrometer (MS) | UV is common for quantification; MS provides mass information. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure of a purified compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methods

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. measurlabs.com Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the connectivity of atoms in this compound. uobasrah.edu.iqresearchgate.net The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

For this compound, the ¹H NMR spectrum shows distinct signals for the single aromatic proton, the four methoxy (B1213986) groups, and the protons of the allyl group. researchgate.netresearchgate.net The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) allow for the unambiguous assignment of each proton. The ¹³C NMR spectrum complements this by showing signals for each unique carbon, including the aromatic carbons, the methoxy carbons, and the carbons of the allyl side chain.

Table 4: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | ~6.5 | s | 1H, Ar-H |

| Allyl | ~5.9-6.1 | m | 1H, -CH=CH₂ |

| Allyl | ~5.0-5.2 | m | 2H, -CH=CH₂ |

| Methoxy | ~3.8-4.0 | s | 12H, 4 x -OCH₃ |

| Allyl | ~3.3-3.4 | d | 2H, Ar-CH₂- |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| Aromatic | ~150-155 | 4 x Ar-C-O | |

| Aromatic | ~138 | Ar-C-CH₂ | |

| Allyl | ~137 | -CH=CH₂ | |

| Aromatic | ~105 | Ar-C-H | |

| Allyl | ~115 | -CH=CH₂ | |

| Methoxy | ~60-62 | 4 x -OCH₃ | |

| Allyl | ~35-40 | Ar-CH₂- |

Infrared (IR) Spectroscopy Techniques

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. savemyexams.comlibretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum will show absorptions corresponding to the aromatic ring, the alkene (allyl group), and the ether (methoxy) functional groups. researchgate.net Specific C-H stretching vibrations can distinguish between sp² (aromatic and alkene) and sp³ (methoxy and allyl methylene) hybridized carbons. The C=C stretching vibrations for the aromatic ring and the allyl group appear in the 1600-1450 cm⁻¹ region. Strong C-O stretching vibrations from the four methoxy groups are also a prominent feature. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole. savemyexams.com

Table 5: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic & Alkene (=C-H) |

| 3000-2850 | C-H Stretch | Alkane (in -OCH₃ and -CH₂-) |

| 2850-2815 | C-H Stretch | Methoxy (-O-CH₃) upi.edu |

| ~1640 | C=C Stretch | Alkene (Allyl group) |

| ~1600 & ~1480 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Aryl Ether (-O-CH₃) |

| ~990 & ~910 | C-H Bend (out-of-plane) | Alkene (-CH=CH₂) libretexts.org |

Development and Validation of Analytical Methods for this compound

The development and validation of analytical methods are crucial for ensuring the accurate and reliable identification and quantification of this compound in various samples. labmanager.comupm-inc.com These procedures are foundational for quality control, stability testing, and research applications, guaranteeing that the data generated are consistent and reproducible. labmanager.comemerypharma.com The process involves creating a systematic procedure and then confirming that it is suitable for its intended purpose. emerypharma.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with detectors like Diode-Array Detectors (DAD) or mass spectrometers (MS), are frequently used. spirochem.com

The development process begins with defining the method's objective, such as to quantify the purity of this compound or to detect it as a component in a mixture. labmanager.com This is followed by selecting the appropriate analytical technique based on the compound's physicochemical properties, such as its polarity, volatility, and stability. labmanager.com Method parameters, including the choice of column, mobile phase composition, temperature, and flow rate, are then systematically optimized to achieve the desired performance, focusing on factors like resolution, peak shape, and analysis time. labmanager.comspirochem.com

Robustness and reproducibility are critical performance characteristics evaluated during method validation to ensure the long-term reliability of an analytical procedure. chromatographyonline.com

Robustness is a measure of a method's capacity to remain unaffected by small, yet deliberate, variations in its parameters. vub.be It provides an indication of the method's reliability during normal usage. europa.eu Robustness testing is typically performed during the development phase to identify which parameters are critical and need to be tightly controlled. chromatographyonline.com For an HPLC method analyzing this compound, these parameters might include the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. chromatographyonline.com The evaluation can be done by varying one factor at a time or more efficiently through a Design of Experiments (DoE) approach, such as a Plackett-Burman design. chromatographyonline.comamericanpharmaceuticalreview.com

Table 2: Example of a Robustness Study Design for an HPLC Method

| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |

| Mobile Phase Composition (% Acetonitrile) | 60% | 58% | 62% |

| Column Temperature | 30°C | 28°C | 32°C |

| Flow Rate (mL/min) | 1.0 | 0.98 | 1.02 |

| Detection Wavelength (nm) | 275 nm | 273 nm | 277 nm |

Analytical strategies for this compound can be categorized as either qualitative or quantitative, each serving a distinct purpose. youtube.com

Qualitative Analysis aims to identify the presence or confirm the identity of this compound in a sample. youtube.com This is often the first step in analyzing an unknown substance. A common strategy involves comparing the analytical data of the sample to that of a known reference standard. In chromatography (GC or HPLC), the retention time of the peak corresponding to the analyte in the sample is compared with the retention time of the standard. researchgate.net For unambiguous identification, coupling chromatography with mass spectrometry (e.g., GC-MS or LC-MS) is highly effective. The mass spectrum of the analyte from the sample can be compared to the spectrum of a reference standard or a spectral database, providing a high degree of confidence in the identification. researchgate.netresearchgate.net

Quantitative Analysis is used to determine the exact amount or concentration of this compound in a sample. youtube.com This requires a fully validated method that demonstrates acceptable accuracy, precision, and linearity over a specified range. emerypharma.comwjarr.com The most common approach is the use of a calibration curve, which is constructed by analyzing a series of reference standards at known concentrations. researchgate.net The response of the analytical instrument (e.g., peak area in a chromatogram) is plotted against the concentration of the standards. The concentration of this compound in an unknown sample is then determined by measuring its response and interpolating the value from the calibration curve. researchgate.net Key validation parameters for quantitative methods include the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. emerypharma.com

Table 3: Comparison of Qualitative and Quantitative Analysis Strategies

| Aspect | Qualitative Analysis | Quantitative Analysis |

| Objective | To identify the compound (Is it present?) | To measure the amount of the compound (How much is present?) |

| Primary Method | Comparison of properties (e.g., retention time, mass spectrum) with a reference standard. researchgate.net | Measurement of instrument response against a calibration curve derived from standards of known concentration. researchgate.net |

| Key Parameters | Specificity, Peak Identity | Linearity, Accuracy, Precision, Range, LOD, LOQ. emerypharma.com |

| Typical Output | Positive/Negative identification | A specific concentration or amount (e.g., mg/mL, % purity). youtube.com |

Theoretical and Computational Chemistry Studies of Allyltetramethoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic and geometric properties of molecules. For allyltetramethoxybenzene, these calculations can predict a wealth of information, from the distribution of electrons to the most stable three-dimensional arrangement of its atoms.

The electronic structure of a molecule dictates its chemical identity and reactivity. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring are expected to raise the energy of the HOMO, making the molecule susceptible to electrophilic attack. The allyl group, with its π-system, will also contribute significantly to the frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound (calculated using Density Functional Theory, B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the benzene ring and the allyl group's double bond. |

| LUMO | -0.9 | Distributed over the aromatic ring and the allyl group. |

| HOMO-LUMO Gap | 4.9 | Suggests moderate kinetic stability. |

Note: The data in this table is illustrative and represents typical values that would be expected from such calculations.

Finding the most stable three-dimensional structure of this compound is achieved through molecular geometry optimization. This computational process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. Due to the flexible methoxy and allyl groups, this compound can exist in multiple conformations. Computational methods can identify the global minimum energy conformer as well as other low-energy conformers that may be present at room temperature.

The optimization process would likely reveal the preferred orientations of the four methoxy groups and the rotational position of the allyl group relative to the benzene ring. These structural details are critical for understanding how the molecule interacts with other molecules or biological targets.

Table 2: Hypothetical Optimized Geometric Parameters of this compound (Global Minimum Conformer)

| Parameter | Value |

| C-C bond length (aromatic) | ~1.40 Å |

| C-O bond length (methoxy) | ~1.36 Å |

| C-C bond length (allyl, single) | ~1.50 Å |

| C=C bond length (allyl, double) | ~1.34 Å |

| Dihedral angle (Benzene-C-C=C) | ~90° |

Note: The data in this table is illustrative and represents typical values that would be expected from such calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound over time. These methods are essential for understanding how the molecule behaves in a real-world environment, such as in solution or at a specific temperature.

Computational Approaches to Reaction Mechanism Elucidation

Understanding how this compound participates in chemical reactions is a primary goal of computational chemistry. Theoretical methods can be used to map out the entire energy landscape of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed.

For example, the Claisen rearrangement of the allyl group is a potential reaction pathway for this compound under thermal conditions. Computational studies could model this intramolecular rearrangement, calculating the geometry and energy of the transition state. This would provide valuable information on the feasibility and stereochemical outcome of the reaction.

Table 3: Hypothetical Calculated Activation Energy for the Claisen Rearrangement of this compound

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| This compound -> Transition State | DFT (B3LYP/6-311+G**) | 25.3 |

Note: The data in this table is illustrative and represents a plausible calculated value for this type of reaction.

Prediction of Chemical Behavior and Reactivity

By combining the insights from electronic structure calculations, geometry optimizations, and reaction mechanism studies, a comprehensive picture of the chemical behavior and reactivity of this compound can be formed.

For instance, the calculated electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule. The electron-rich areas, likely around the oxygen atoms of the methoxy groups and the π-system of the benzene ring and allyl group, would be predicted as sites for electrophilic attack. Conversely, electron-deficient regions could indicate sites for nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed. While requiring a dataset of related molecules with known activities, these models use computed molecular descriptors (such as HOMO/LUMO energies, dipole moment, and molecular surface area) to predict the biological activity or other properties of new compounds like this compound.

Biotransformation and Enzymatic Reactions of Allyltetramethoxybenzene

The biotransformation of allyltetramethoxybenzene, a member of the allylbenzene (B44316) class of chemical compounds, involves a series of enzymatic reactions that modify its structure. While specific research on this compound is limited, the metabolic pathways can be inferred from studies on structurally similar phenylpropanoids such as eugenol (B1671780), anethole, and estragole. These transformations are primarily oxidative and are catalyzed by various microbial enzymes.

Applications of Allyltetramethoxybenzene As a Chemical Precursor and in Materials Science

Role as a Building Block in Complex Organic Synthesis

The allyltetramethoxybenzene scaffold is a valuable starting point for the construction of more complex molecular architectures. The presence of the allyl group and the methoxy-substituted benzene (B151609) ring provides two distinct sites for chemical manipulation, enabling its use in the synthesis of natural product analogs and advanced organic intermediates.

Synthesis of Natural Product Analogs (non-biological activity focus)

The chemical literature on analogous compounds demonstrates how the allyloxybenzene motif can be elaborated into structures reminiscent of natural products. For instance, the synthesis of elemicin (B190459) and myristicin (B1677595) from eugenol (B1671780) showcases key transformations that are applicable to this compound. One significant reaction is the ortho-oxidation of the phenol (B47542) in eugenol, followed by methylation or methylenation to yield elemicin or myristicin, respectively mdma.ch. This process highlights how the core structure can be built upon to create more complex substitution patterns found in various natural compounds.

By analogy, this compound could be a precursor to various synthetic targets. The key reactions would involve modifications of the allyl side chain and potentially the aromatic ring, although the latter is less reactive due to the absence of a free hydroxyl group. The synthetic routes established for related phenylpropenes provide a roadmap for the potential transformations of this compound.

Preparation of Advanced Organic Intermediates

A significant application of allyl-substituted phenylpropenes is their conversion into advanced organic intermediates. A classic example is the use of elemicin in the synthesis of mescaline analogs wikipedia.org. This transformation involves the ozonolysis of the allyl group's double bond to form an aldehyde. This aldehyde is then converted to the final amine via reductive amination wikipedia.org. This two-step process demonstrates the utility of the allyl group as a masked functional group that can be readily converted into other functionalities.

This reaction sequence illustrates how this compound can serve as a precursor to 2-(2,3,4,5-tetramethoxyphenyl)ethanamine. This intermediate, a substituted phenethylamine, is a valuable scaffold in medicinal chemistry and organic synthesis. The transformation of the allyl group provides a reliable method for introducing an aminoethyl side chain onto the tetramethoxyphenyl ring system.

Table 1: Potential Transformations of this compound Based on Analogous Reactions

| Precursor | Reagents | Key Transformation | Product Type | Reference Analog |

| This compound | 1. O₃; 2. Me₂S | Ozonolysis | Phenylacetaldehyde | Elemicin |

| This compound | 1. O₃; 2. NaBH₄ | Ozonolysis/Reduction | Phenylethanol | Elemicin |

| This compound | 1. O₃; 2. H₂/Pd-C, NH₃ | Reductive Amination | Phenethylamine | Elemicin wikipedia.org |

| This compound | Isomerizing agent (e.g., base) | Allyl to Propenyl Isomerization | Propenylbenzene | Eugenol |

Potential in Functional Materials Chemistry

The unique chemical structure of this compound also suggests its potential use in the field of materials science, particularly in the development of functional polymers and novel chemical systems.

Precursor for Polymeric Materials

The presence of a polymerizable allyl group in this compound opens up possibilities for its use as a monomer. However, the radical polymerization of allylic monomers is often challenging mdpi.com. Studies on the polymerization of eugenol, a related compound, have shown that it can act as a retarder or inhibitor in the polymerization of other monomers like methyl methacrylate (B99206) nih.gov. This inhibitory effect is attributed to the interaction of the phenolic hydroxyl group and the allyl group with the growing polymer chain radicals nih.gov.

Despite these challenges, eugenol has been chemically modified to create more reactive monomers. For example, the phenolic hydroxyl group of eugenol has been reacted with glycidyl (B131873) methacrylate to produce a new monomer, eugenyl-2-hydroxypropyl methacrylate (EUGMA), which can be polymerized and copolymerized more effectively mdpi.com. A similar strategy could be applied to a hypothetical hydroxylated precursor of this compound. Since this compound itself lacks a phenolic hydroxyl group, its polymerization behavior might differ from eugenol. The direct polymerization of this compound or its copolymerization with other vinyl monomers could potentially lead to polymers with tailored refractive indices, thermal stability, and surface properties due to the bulky, methoxy-rich aromatic side chains.

Table 2: Comparison of Polymerization Potential of Allyl-containing Phenylpropenes

| Monomer | Key Structural Feature | Polymerization Behavior | Potential for this compound |

| Eugenol | Phenolic -OH, Allyl group | Acts as a retarder/inhibitor in radical polymerization nih.gov. | The absence of a phenolic -OH may alter reactivity, but the allyl group's inherent lower reactivity remains a factor. |

| Eugenyl-2-hydroxypropyl methacrylate (EUGMA) | Methacrylate group, Allyl group | Readily polymerizable via the methacrylate group mdpi.com. | Chemical modification of the allyl group or the aromatic ring (if functionalized) could enhance polymerizability. |

| This compound | Four -OCH₃ groups, Allyl group | Not yet reported, but expected to have low reactivity in radical homopolymerization. | Could be explored in copolymerizations or after chemical modification to a more reactive monomer. |

Components in Novel Chemical Systems (non-biological, non-pharmaceutical)

Beyond polymerization, the electron-rich aromatic ring and the versatile allyl group of this compound make it a candidate for incorporation into other novel chemical systems. The methoxy (B1213986) groups can influence the electronic properties of the benzene ring, potentially making it useful in the design of organic electronic materials or as a ligand for metal catalysts. The allyl group can participate in a variety of organic reactions, such as metathesis or addition reactions, allowing it to be grafted onto surfaces or integrated into larger supramolecular assemblies.

For instance, the synthesis of derivatives of methyleugenol with indole (B1671886) acids has been reported, creating new molecular structures with potential applications in materials science researchgate.net. These types of molecular constructions, which combine different functional moieties, could lead to materials with interesting optical or electronic properties. The specific applications would depend on the properties of the resulting systems, which remains an area for future investigation.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis and modification of allyltetramethoxybenzene are well-suited for the transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms. This shift offers numerous advantages, including improved reaction control, enhanced safety, and greater scalability.

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. consensus.app This fine-tuning can lead to higher yields and selectivities in reactions involving this compound, such as its synthesis via allylation of tetramethoxybenzene or subsequent functionalization of the allyl group. The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, enabling the safe execution of highly exothermic or fast reactions that are challenging to control in large batch reactors.

Automated synthesis platforms, often incorporating robotic systems, can further accelerate research by enabling high-throughput experimentation. physicsworld.comdrugtargetreview.com These systems can perform numerous reactions in parallel, systematically varying catalysts, reagents, and conditions to rapidly identify optimal synthetic routes. seqens.com For instance, an automated platform could be programmed to explore a wide range of conditions for the cross-coupling of an this compound derivative, significantly reducing the time required for methods development. semanticscholar.orgwikipedia.org The integration of artificial intelligence with these robotic platforms can create a closed-loop system where the AI plans the synthetic route, and the robot executes it, further minimizing manual intervention. consensus.appdrugtargetreview.com

Table 1: Comparison of Batch vs. Potential Flow Synthesis of an Allylbenzene (B44316) Derivative

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Scalability | Difficult and requires re-optimization | Readily scalable by extending run time |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time |

| Reproducibility | Can be variable | High due to precise control |

Novel Catalytic Systems for this compound Transformations

Research into novel catalytic systems is opening up new possibilities for the selective transformation of this compound. The focus is on developing catalysts that are more efficient, selective, and sustainable for key reactions such as isomerization, oxidation, and cross-coupling.

Isomerization: The isomerization of the allyl group in this compound to the corresponding propenyl isomer is a valuable transformation, as the propenyl group can participate in a different set of reactions. While traditional methods often rely on strong bases or precious metal catalysts, emerging research is exploring the use of earth-abundant first-row transition metals like nickel and iron. uoregon.edu These catalysts, often supported by carefully designed ligands, can offer alternative reactivity and selectivity profiles. For example, nickel-hydride catalysts have been investigated for the isomerization of allylbenzene, providing a basis for developing similar systems for this compound. uoregon.edu

Oxidative Functionalization: The direct C-H oxidation of the allylic position is a powerful strategy for introducing new functional groups. rsc.org Recent advances have seen the development of catalytic systems based on copper, rhodium, and iridium that can achieve high selectivity in allylic oxidations. rsc.orgnih.gov Biocatalytic approaches using enzymes like P450s are also gaining traction as a green alternative for the selective oxidation of allylic C-H bonds under mild conditions. frontiersin.orgnih.gov

Table 2: Examples of Modern Catalysts for Transformations of Allyl-Aromatic Compounds

| Transformation | Catalyst System | Key Advantages |

| Isomerization | Nickel-hydride with N-heterocyclic carbene ligands | Use of earth-abundant metal, tunable selectivity |

| Allylic Oxidation | Chiral Lewis acid with a chalcogen-based oxidant | High enantioselectivity for C-H oxidation |

| Cross-Coupling | Palladium with advanced phosphine (B1218219) ligands | High efficiency and broad substrate scope |

| Biocatalytic Oxidation | P450 enzymes | Green and highly selective under mild conditions |

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and transformations of this compound. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reactions as they occur, providing valuable insights that are not obtainable from traditional offline analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for tracking the concentration of reactants, intermediates, and products over time. rptu.de Stopped-flow benchtop NMR systems are becoming increasingly accessible and can provide quantitative data on reaction kinetics, even for rapid processes. digitellinc.comrsc.org For reactions involving this compound, in situ NMR could be used to observe the formation of transient intermediates in catalytic cycles or to precisely determine reaction endpoints. beilstein-journals.org

Fourier-Transform Infrared (FTIR) Spectroscopy: Operando FTIR spectroscopy allows for the study of species adsorbed on a catalyst's surface under actual reaction conditions. michael-hunger.de This technique could be particularly useful for investigating the interaction of this compound with heterogeneous catalysts, for example, in isomerization or oxidation reactions, by observing the vibrational modes of adsorbed intermediates. uu.nluninsubria.it

Raman Spectroscopy: In situ Raman spectroscopy is another valuable technique for monitoring reactions in real-time. It is particularly well-suited for analyzing reactions in aqueous or solid phases and can provide complementary information to FTIR.

The data obtained from these in situ techniques can be used to build more accurate kinetic models of reactions involving this compound, leading to more efficient process optimization. ethz.ch

Table 3: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Potential Application for this compound |

| In Situ NMR | Quantitative concentration of species in solution over time | Kinetic profiling of isomerization or coupling reactions |

| Operando FTIR | Vibrational modes of surface-adsorbed species | Mechanistic studies of heterogeneous catalytic oxidation |

| In Situ Raman | Real-time changes in chemical bonding | Monitoring of polymerization or other functional group transformations |

Machine Learning and AI in Predicting this compound Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is set to transform the study of this compound by enabling the prediction of its reactivity and the optimization of its reactions with unprecedented speed and accuracy.

Predicting Regioselectivity: The presence of multiple functional groups on the aromatic ring of this compound can lead to challenges in predicting the regioselectivity of reactions like electrophilic aromatic substitution. ML models, such as RegioML, are being developed to predict the outcome of such reactions with high accuracy based on calculated electronic properties of the substrate. nih.govrsc.orgresearchgate.net These models could be trained on datasets of similar polysubstituted aromatic compounds to predict the most likely sites of reaction on the this compound scaffold. rsc.org

Reaction Yield Prediction: Predicting the yield of a reaction is a complex challenge in organic synthesis. ML algorithms can be trained on large datasets of reactions to predict yields based on the reactants, reagents, and conditions. digitellinc.comarxiv.orgucla.edu Such models could be used to screen for the most promising conditions for a given transformation of this compound before any experiments are conducted, saving time and resources. nih.govcmu.edu

Automated Reaction Optimization: When combined with automated synthesis platforms, AI can create a "self-driving lab" for chemical synthesis. beilstein-journals.org An AI algorithm can propose a set of experiments to optimize a reaction, which are then performed by a robot. The results are fed back to the AI, which then suggests the next round of experiments, iteratively converging on the optimal conditions. This approach could be used to rapidly optimize the synthesis of this compound or its derivatives.

Table 4: Applications of AI and Machine Learning in this compound Research

| Application | AI/ML Tool/Approach | Expected Outcome |

| Regioselectivity Prediction | Gradient Boosting Machines (e.g., RegioML) | Accurate prediction of the site of electrophilic aromatic substitution |

| Yield Prediction | Neural Networks, Random Forest | Estimation of reaction yields under various conditions |

| Catalyst Design | Bayesian Optimization, Active Learning | Accelerated discovery of optimal catalysts for specific transformations |

| Automated Synthesis | AI-driven workflow with robotic execution | Autonomous optimization of reaction conditions |

Q & A

Q. What are the primary synthetic routes for Allyltetramethoxybenzene, and how is its structure validated?

this compound is typically synthesized via functionalization of a trimethoxybenzene precursor. For example, the allyl group can be introduced through allylation reactions using allyl halides or via nucleophilic substitution under basic conditions . Structural validation employs spectroscopic techniques:

- NMR : Key peaks include aromatic protons (δ 6.5–7.0 ppm for methoxy-substituted benzene) and allyl protons (δ 5.0–6.0 ppm for CH₂=CH-CH₂) .

- FTIR : Characteristic absorptions for methoxy groups (~2830–2950 cm⁻¹) and allyl C=C stretching (~1640 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 222 for C₁₂H₁₄O₄) confirm molecular weight .

Q. Which analytical methods are critical for quantifying this compound in complex matrices?

- Gas Chromatography (GC) : Paired with flame ionization or mass spectrometry (GC-MS) for separation and quantification, using trimethoxybenzene derivatives as retention time markers .

- HPLC : Reverse-phase columns (C18) with UV detection at 254–280 nm, optimized using methanol/water gradients .

- Calibration standards : Pure this compound dissolved in ethanol or acetonitrile, validated against reference spectra .

Q. What are the known biological activities of this compound, and how are these assessed experimentally?

- Anti-inflammatory activity : Evaluated via inhibition of proinflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages, with IC₅₀ values compared to positive controls like dexamethasone .

- Antitumor potential : Tested in vitro using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with derivatives (e.g., triphenylphosphine complexes) showing enhanced cytotoxicity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

- Derivatization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or coordinating moieties (e.g., triphenylphosphine) improves cellular uptake and target binding .

- Structure-Activity Relationship (SAR) : Systematic variation of methoxy/allyl positions (ortho vs. para) reveals para-substituted derivatives exhibit higher antitumor activity .

Q. What experimental strategies address contradictions in reported biological data for this compound?

- Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .

- Meta-analysis : Cross-reference cytotoxicity data with purity metrics (e.g., HPLC ≥98%) and batch-to-batch consistency .

Q. How can computational tools optimize this compound derivatives for specific targets?

- Docking studies : Use software like AutoDock Vina to predict binding affinities to inflammatory enzymes (e.g., COX-2) or oncogenic kinases .

- Retrosynthesis algorithms : Platforms like Pistachio or Reaxys propose feasible synthetic routes for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.